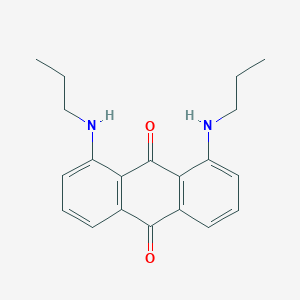
9,10-Anthracenedione, 1,8-bis(propylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-bis(propylamino)anthracene-9,10-dione is an anthraquinone derivative Anthraquinones are known for their diverse biological activities and are used in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
1,8-bis(propylamino)anthracene-9,10-dione can be synthesized through a multi-step process involving the alkylation of anthraquinone derivatives. The typical synthetic route involves:
Nitration: Anthracene is nitrated to form 1,8-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,8-diaminoanthracene.
Alkylation: The amino groups are then alkylated with propylamine to form 1,8-bis(propylamino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis.
化学反应分析
Types of Reactions
1,8-bis(propylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted anthraquinone derivatives.
科学研究应用
1,8-bis(propylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Medicine: Investigated for its potential use in chemotherapy and as an antimicrobial agent.
Industry: Used in the production of dyes and pigments due to its stable chromophore.
作用机制
The mechanism of action of 1,8-bis(propylamino)anthracene-9,10-dione involves its interaction with cellular components:
DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell damage.
相似化合物的比较
1,8-bis(propylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Similar in structure but with different alkyl groups, used in cancer therapy.
Doxorubicin: Another anthraquinone derivative with potent anticancer properties.
Emodin: A naturally occurring anthraquinone with anti-inflammatory and anticancer properties.
Uniqueness
1,8-bis(propylamino)anthracene-9,10-dione is unique due to its specific propylamino substitutions, which may confer distinct biological activities and chemical properties compared to other anthraquinone derivatives.
属性
CAS 编号 |
824951-72-6 |
|---|---|
分子式 |
C20H22N2O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
1,8-bis(propylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-11-21-15-9-5-7-13-17(15)20(24)18-14(19(13)23)8-6-10-16(18)22-12-4-2/h5-10,21-22H,3-4,11-12H2,1-2H3 |
InChI 键 |
UVXRVLHEMLJGIJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


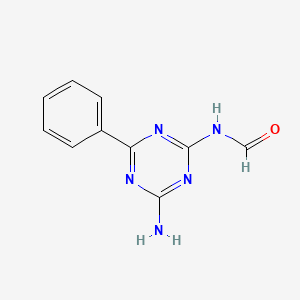
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
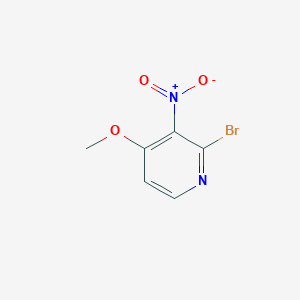


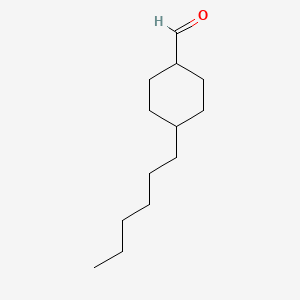

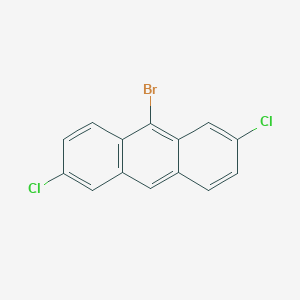
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
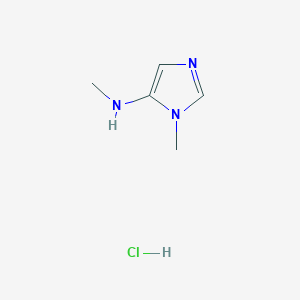

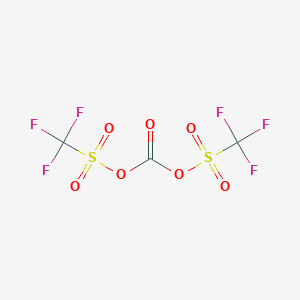
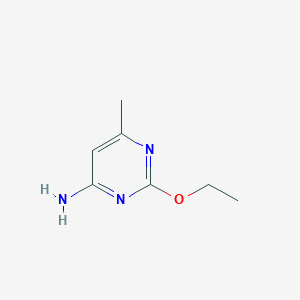
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
